N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
Description
N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline is a synthetic organic compound that features a unique combination of functional groups, including a chlorophenyl group, a propynyl chain, and a triazole ring
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-15-5-3-14(4-6-15)2-1-11-20-16-7-9-17(10-8-16)22-13-19-12-21-22/h3-10,12-13,20H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFULNHDDNYLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCNC2=CC=C(C=C2)N3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chlorophenylacetylene, which is then subjected to a coupling reaction with 4-(1,2,4-triazol-1-yl)aniline under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propynyl chain.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-bromophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
- N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
- N-[3-(4-methylphenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
Uniqueness
N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the propynyl chain and the triazole ring also provides distinct properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
